1-(3-(4-Bromophenoxy)propyl)pyrrolidine
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Overview
Description
1-(3-(4-Bromophenoxy)propyl)pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.19 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a pyrrolidine ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 1-bromo-3-chloropropane.
Reaction Conditions: The 4-bromophenol is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 1-(3-(4-bromophenoxy)propyl)chloride.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-(4-Bromophenoxy)propyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyrrolidine.
Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-(3-(4-Bromophenoxy)propyl)pyrrolidine is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, although it is not used clinically.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to these targets, while the pyrrolidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-(4-Bromophenoxy)propyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-(4-Chlorophenoxy)propyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-(4-Fluorophenoxy)propyl)pyrrolidine: Contains a fluorine atom in place of bromine.
1-(3-(4-Methylphenoxy)propyl)pyrrolidine: Features a methyl group instead of a halogen.
These compounds share a common structural framework but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Properties
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMYHVJPDRAFFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.